molecular formula C8H14O5 B3393267 Methyl 5,5-dimethoxy-3-oxopentanoate CAS No. 217447-41-1

Methyl 5,5-dimethoxy-3-oxopentanoate

Cat. No.: B3393267
CAS No.: 217447-41-1
M. Wt: 190.19 g/mol
InChI Key: NCTPSMGGHUKBKX-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters in Organic Synthesis

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement confers a rich and versatile reactivity profile, making them invaluable synthons in organic synthesis. The presence of two carbonyl groups flanking a methylene (B1212753) (CH₂) group renders the α-protons unusually acidic. This acidity allows for easy deprotonation by a base to form a stabilized enolate ion.

This enolate can then act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of molecular frameworks. Key reactions involving β-keto esters include:

Alkylation: The enolate can be alkylated by reacting with alkyl halides, allowing for the introduction of various alkyl groups at the α-position.

Acylation: Reaction of the enolate with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of β-dicarbonyl compounds.

Claisen Condensation: A cornerstone reaction where two ester molecules react to form a β-keto ester. The intramolecular version, the Dieckmann condensation, is crucial for forming cyclic systems.

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds.

Hantzsch Pyrrole Synthesis and related reactions: β-Keto esters are key starting materials for the synthesis of a variety of heterocyclic compounds, such as pyrroles, pyrimidines, and pyridines.

The dual functionality of β-keto esters also allows for selective transformations. For instance, the ketone can be selectively reduced or the ester can be hydrolyzed and decarboxylated, providing pathways to a diverse range of molecular architectures. This versatility has cemented the role of β-keto esters as foundational building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.

Overview of Methyl 5,5-Dimethoxy-3-Oxopentanoate's Role as a Synthetic Intermediate

This compound serves as a prime example of a β-keto ester tailored for specific synthetic challenges. Its key structural feature is a protected aldehyde in the form of a dimethyl acetal (B89532) at the 5-position. This latent aldehyde functionality, combined with the reactivity of the β-keto ester moiety, makes it a valuable precursor for highly functionalized molecules.

Furthermore, this compound is a key reactant in the construction of complex heterocyclic frameworks. Research has shown its use in the synthesis of enaminones, which are precursors to the tetracyclic core of Strychnos alkaloids. nih.govsci-hub.se In this context, the β-keto ester functionality is used to build a key portion of the molecule, while the protected aldehyde awaits a later-stage transformation.

The synthesis of this compound itself has been a subject of academic inquiry, with methods developed to prepare it efficiently for subsequent synthetic applications. One documented synthesis involves the C-acylation of the magnesium salt of methyl malonate with an activated form of 3,3-dimethoxypropanoic acid, yielding the target compound in high yield. nih.gov

Scope of Contemporary Academic Research on the Chemical Compound

Contemporary academic research on this compound is primarily focused on its application as a strategic building block in total synthesis and methodology development. The existing literature underscores its value in projects that require the introduction of a five-carbon chain with differentiated oxygen functionality at the 1, 3, and 5 positions.

Current research efforts leveraging this compound can be categorized as follows:

Asymmetric Synthesis: The compound continues to be explored as a starting point for the synthesis of chiral molecules. Its prochiral nature makes it an attractive substrate for asymmetric hydrogenation and other enantioselective transformations to create stereochemically rich intermediates for pharmaceutical and biological studies. thieme-connect.com

Heterocyclic Chemistry: Its role in the synthesis of complex alkaloids and other nitrogen-containing heterocycles remains an active area of investigation. nih.govsci-hub.se The ability to construct key carbocyclic or heterocyclic rings via the reactivity of the β-keto ester, while retaining a masked aldehyde for further elaboration, is a powerful synthetic strategy.

Development of Synthetic Methodologies: While the compound is often used as a tool in larger synthetic campaigns, its own reactivity is also a subject of study. For example, its conversion into more reactive intermediates, such as the corresponding enol ether, demonstrates the exploration of its chemical properties to overcome synthetic hurdles like low reactivity in certain coupling reactions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,5-dimethoxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-11-7(10)4-6(9)5-8(12-2)13-3/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTPSMGGHUKBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Methyl 5,5 Dimethoxy 3 Oxopentanoate

Established Synthetic Pathways for the Chemical Compound

Established synthetic routes to Methyl 5,5-dimethoxy-3-oxopentanoate and related β-keto esters primarily rely on well-understood, fundamental reactions in organic chemistry, such as C-acylation and acetal (B89532) formation.

C-acylation reactions, particularly those based on the principles of the Claisen condensation, are a cornerstone for the synthesis of β-keto esters. A documented pathway to this compound involves the C-acylation of a ketone precursor with a carbonate ester. unive.it Specifically, 3,3-dimethoxybutan-2-one (B1329833) can be reacted with dimethyl carbonate in the presence of a strong base like sodium hydride. unive.it In this reaction, the base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethyl carbonate. The subsequent loss of a methoxide (B1231860) group yields the target β-keto ester. unive.it

This type of transformation is analogous to the broader acetoacetic ester synthesis, where an enolate is alkylated or acylated, followed by optional hydrolysis and decarboxylation to produce ketones or esters. youtube.com The choice of a strong base is critical to ensure the formation of the enolate, driving the reaction forward. organic-chemistry.org

Table 1: C-Acylation Synthesis of this compound unive.it

ParameterDetails
Starting Material 13,3-Dimethoxybutan-2-one
Starting Material 2Dimethyl carbonate
ReagentSodium hydride
SolventBenzene
Reaction Time5 hours
ConditionHeating
Yield63%

Another fundamental approach involves the formation of the acetal group from a suitable oxo-pentanoate precursor. Acetalization is a common strategy to protect carbonyl groups or, in this case, to install the dimethoxy functionality permanently. researchgate.net A plausible synthetic route would start with a precursor like methyl 3,5-dioxopentanoate. The terminal ketone is significantly more reactive and less sterically hindered than the internal one, allowing for selective acetalization.

The reaction would typically involve treating the diketoester with an acetal-forming reagent such as trimethyl orthoformate (HC(OCH₃)₃) under acidic conditions. wikipedia.orgias.ac.in Trimethyl orthoformate serves both as the source of the methoxy (B1213986) groups and as a water scavenger, driving the equilibrium towards the formation of the acetal. researchgate.net Lewis acids like titanium tetrachloride (TiCl₄) can be used to catalyze the reaction of silyl (B83357) enol ethers (derived from the keto-ester) with orthoformates to produce β-keto acetals. ias.ac.in

Advanced and Catalytic Synthetic Routes to the Chemical Compound and Analogues

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, control, and the ability to generate complex, functionally diverse molecules. This includes the use of catalytic systems for creating chiral analogues and employing sophisticated multi-step strategies for introducing specific functionalities like fluorine.

While this compound itself is achiral, its 3-oxo group provides a handle for introducing chirality via asymmetric reduction to form the corresponding chiral β-hydroxy ester. Asymmetric hydrogenation is a powerful tool for this transformation, creating stereogenic centers with high enantioselectivity. This method is widely used for synthesizing chiral alcohols, which are key intermediates for bioactive compounds. researchgate.net

The process involves the use of a transition-metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand. For example, Rh catalysts bearing electron-donating phosphine ligands have been successfully used in the asymmetric hydrogenation of unprotected amino ketones to produce chiral amino alcohols. ias.ac.in Similarly, ruthenium-PhTRAP catalysts have been employed for the asymmetric hydrogenation of 3-substituted benzisoxazoles, which proceeds through an intermediate imine reduction to yield chiral amines. researchgate.net By applying similar catalytic systems to this compound, it is possible to synthesize chiral (R)- or (S)-methyl 5,5-dimethoxy-3-hydroxypentanoate, valuable precursors for pharmaceuticals and other complex molecules.

Table 2: Examples of Catalytic Asymmetric Hydrogenation for Analogue Synthesis

Substrate TypeCatalyst SystemProduct TypeEnantioselectivity (ee)Reference
Unprotected Amino KetonesRhodium with electron-donating phosphine ligandsChiral 1,2-Amino AlcoholsGood ias.ac.in
DehydromorpholinesBisphosphine-Rhodium complex (SKP-Rh)Chiral MorpholinesUp to 99% researchgate.net
3-Substituted BenzisoxazolesPhTRAP-Ruthenium complexChiral α-substituted o-hydroxybenzylaminesUp to 57% researchgate.net

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties. Multi-step strategies are often required to synthesize fluorinated analogues of compounds like this compound. Late-stage fluorination is a particularly advanced approach that installs fluorine at a late point in a synthetic sequence, which is highly valuable for creating diverse analogues and for radiolabeling with ¹⁸F.

A modern strategy involves the electrophilic activation of stable functional groups, such as alkyl phosphonates, to enable nucleophilic fluorination. For instance, alkyl phosphonates can be activated with triflic anhydride (B1165640) and N-heteroaromatic bases, allowing for subsequent nucleophilic fluorination at room temperature. wikipedia.org This method avoids harsh conditions and the need for multi-step conversions from pre-functionalized precursors. wikipedia.org Applying this logic, a phosphonate (B1237965) analogue of this compound could be synthesized and then subjected to such a late-stage fluorination protocol to generate novel fluorinated building blocks. wikipedia.org

Green Chemistry Principles and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including β-keto esters. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govorgsyn.org

For the synthesis of keto esters, several green approaches are being explored. Biocatalysis, using enzymes or whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae), offers a sustainable alternative to traditional chemical reductions and other transformations. nih.gov Biocatalysts operate under mild, environmentally friendly conditions and often exhibit high selectivity, reducing the need for protecting groups and purification steps. nih.gov

Another green strategy is the use of environmentally benign and biodegradable catalysts. For example, caffeine (B1668208) has been identified as a natural and effective catalyst for the Biginelli reaction, a multi-component reaction that can involve β-keto esters to produce dihydropyrimidinones under solvent-free conditions. orgsyn.org The development of solvent-free or "on-water" reaction conditions also aligns with green chemistry principles by reducing reliance on volatile organic compounds. Furthermore, electrochemical methods for the reduction of keto esters are being investigated as a way to replace conventional chemical reagents with electricity, a cleaner energy source. nih.gov These sustainable considerations are vital for the future of chemical manufacturing. organic-chemistry.org

Reactivity and Transformational Chemistry of Methyl 5,5 Dimethoxy 3 Oxopentanoate

Acid- and Base-Mediated Transformations

The presence of both a β-keto ester and an acetal (B89532) moiety in Methyl 5,5-dimethoxy-3-oxopentanoate allows for a variety of acid and base-catalyzed reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation of Enol Ethers (e.g., Methyl (E)-5-Methoxy-3-Oxopent-4-Enoate)

Under acidic or basic conditions, this compound can undergo elimination of methanol (B129727) from the acetal group to form the corresponding enol ether, Methyl (E)-5-methoxy-3-oxopent-4-enoate. This transformation is a valuable method for introducing a reactive α,β-unsaturated ketone system.

Acid-Catalyzed Elimination: In the presence of a protic acid, the acetal can be protonated, leading to the elimination of one molecule of methanol to form an oxonium ion intermediate. Subsequent elimination of a proton from the adjacent carbon and loss of a second methanol molecule can yield the enol ether. The reaction conditions, such as the strength of the acid and the temperature, can be optimized to favor the formation of the desired enol ether product.

Base-Mediated Elimination: Alternatively, a strong base can be used to deprotonate the carbon atom alpha to both the ketone and the acetal. The resulting enolate can then undergo intramolecular displacement of a methoxy (B1213986) group to form the enol ether. The choice of base and solvent is crucial to control the regioselectivity and stereoselectivity of the elimination.

While specific literature on the direct conversion of this compound to Methyl (E)-5-methoxy-3-oxopent-4-enoate is not abundant, the general principles of acetal hydrolysis and elimination reactions of β-dicarbonyl compounds are well-established.

Investigation of Condensation and Cyclization Reactions (e.g., Pictet-Spengler)

The carbonyl group of this compound can participate in various condensation and cyclization reactions. A notable example is the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.

In a potential Pictet-Spengler reaction, the ketone of this compound could react with a tryptamine (B22526) derivative. The initial condensation would form an iminium ion, which is then attacked by the electron-rich indole (B1671886) nucleus to effect cyclization. The acetal functionality could either be retained in the final product or be hydrolyzed under the acidic reaction conditions, providing further opportunities for molecular diversification. While no specific examples utilizing this compound in the Pictet-Spengler reaction are prominently documented, the general reactivity of β-keto esters in such cyclizations suggests its potential as a substrate. The reaction conditions would need to be carefully optimized to favor the desired cyclization over potential side reactions.

Reduction Reactions for Functional Group Interconversion

The ketone functionality of this compound is a prime target for reduction, offering a pathway to valuable chiral hydroxy esters.

Stereoselective and Enantioselective Hydrogenation of the Ketone Moiety

The reduction of the β-keto group in β-keto esters is a well-studied transformation, and highly efficient methods for the stereoselective and enantioselective hydrogenation of these substrates have been developed. While research specifically on this compound is limited, extensive studies on the closely related ethyl 5,5-dimethoxy-3-oxopentanoate provide significant insights.

Homogeneous asymmetric hydrogenation using chiral metal catalysts, such as those based on ruthenium and rhodium with chiral phosphine (B1218219) ligands like BINAP, has proven to be highly effective. For instance, the hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate using a Ru[(R)-BINAP]Cl₂ precatalyst has been shown to yield the corresponding (R)-3-hydroxy ester with excellent enantioselectivity, reaching up to 98.7% enantiomeric excess (ee). pharmacy180.com The reaction conditions, including catalyst loading, hydrogen pressure, temperature, and solvent, are critical parameters that influence both the conversion and the enantioselectivity of the reaction.

Catalyst PrecursorLigandSubstrate/Catalyst RatioH₂ Pressure (bar)Temperature (°C)SolventEnantiomeric Excess (% ee)
Ru[(R)-BINAP]Cl₂(R)-BINAPup to 20,000:15050MeOHup to 98.7

Table 1: Representative Data for the Enantioselective Hydrogenation of Ethyl 5,5-Dimethoxy-3-Oxopentanoate pharmacy180.com

Formation of Protected Hydroxy Esters as Key Intermediates

The product of the hydrogenation, Methyl 3-hydroxy-5,5-dimethoxypentanoate, is a valuable chiral building block. The hydroxyl group can be protected to prevent its participation in subsequent reactions, allowing for selective transformations at other positions of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), acetals, and esters. The choice of protecting group depends on the planned synthetic route and the conditions required for its introduction and subsequent removal. These protected hydroxy esters serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals.

Nucleophilic and Electrophilic Reactivity

The chemical character of this compound allows it to act as both a nucleophile and an electrophile, providing a wide array of synthetic possibilities.

Nucleophilic Reactivity: The presence of acidic α-protons between the two carbonyl functionalities (the ketone and the ester) allows for the formation of a stabilized enolate under basic conditions. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides. This reaction is a fundamental method for introducing alkyl substituents at the α-position. The choice of base, solvent, and reaction temperature is crucial to control the extent of alkylation and prevent side reactions.

Acylation: The enolate can also be acylated using acylating agents such as acid chlorides or anhydrides. This leads to the formation of β,δ-diketo esters, which are versatile intermediates for further transformations.

Electrophilic Reactivity: The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the ketone, leading to the formation of tertiary alcohols after workup. The ester group can also be susceptible to attack by these strong nucleophiles.

Reactions with Amines: The ketone can react with primary amines to form imines or with secondary amines to form enamines. These reactions are often reversible and can be used to introduce nitrogen-containing functional groups.

The electrophilic nature of the ester carbonyl allows for reactions such as transesterification or amidation, further expanding the synthetic utility of this compound.

Role of the Ester Group in Nucleophilic Substitution

The ester group in β-keto esters like this compound plays a crucial role in activating the molecule for nucleophilic substitution reactions. While direct substitution at the ester's carbonyl carbon is a fundamental reaction, the ester group's primary influence is its ability to increase the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). This electron-withdrawing effect facilitates the formation of a stabilized enolate anion in the presence of a base.

This enolate is a potent nucleophile and is central to many of the compound's key reactions, including alkylation and acylation. Furthermore, the ester group can act as an activating group in more complex transformations, such as ester-mediated nucleophilic aromatic substitution (SNAr) reactions in analogous systems. In these cases, the ester group helps to stabilize the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the displacement of a leaving group from an aromatic ring.

Generation of Reactive Intermediates (e.g., α-Oxoketenes from Analogues)

Analogues of β-keto esters, particularly cyclic derivatives like 5-acyl-Meldrum's acids, are well-known precursors to highly reactive intermediates known as α-oxoketenes (or acylketenes). researchgate.netnih.govresearchgate.net The thermal decomposition, or pyrolysis, of acyl Meldrum's acid derivatives results in the elimination of acetone (B3395972) and carbon dioxide to generate these transient species. researchgate.netresearchgate.netchemicalbook.com

This process, often carried out via flash vacuum pyrolysis (FVP), provides a reliable method for producing α-oxoketenes, which can be trapped in situ by various nucleophiles to synthesize a range of heterocyclic and acyclic compounds. researchgate.netwikipedia.org Kinetic studies on the formation of β-ketoamides from acyl Meldrum's acids strongly suggest that the reaction proceeds through an α-oxoketene intermediate, ruling out other potential pathways. researchgate.netnih.govfigshare.com This reactivity highlights the potential of β-dicarbonyl scaffolds, such as that found in this compound, to serve as progenitors for potent reactive intermediates in organic synthesis.

Precursor TypeConditionsReactive IntermediateProducts
Acyl Meldrum's AcidThermal Decomposition / Pyrolysisα-Oxoketeneβ-Ketoamides, β-Ketoesters, Heterocycles
5-Acyl-1,3-dioxin-4-oneThermolysisα-OxoketeneVaries (trapped with nucleophiles)

Alkylation Reactions for Complex Molecular Architectures

Alkylation of the α-carbon is one of the most significant reactions of β-keto esters, providing a powerful tool for carbon-carbon bond formation and the construction of complex molecular frameworks. The reaction proceeds via the generation of the enolate anion, as described previously, which then acts as a nucleophile, attacking an alkyl halide or other electrophilic carbon source.

In addition to simple alkylation, palladium-catalyzed reactions of allylic β-keto esters demonstrate the versatility of these compounds. nih.gov These transformations proceed through the formation of palladium enolates, which can undergo a variety of subsequent reactions, including intramolecular aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov These palladium-mediated processes allow for the creation of cyclic and polyfunctionalized molecules that are key intermediates in the synthesis of natural products and other complex targets.

Multi-Component and Cascade Reactions

The reactivity of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade sequences. These reactions allow for the construction of complex molecular scaffolds in a single synthetic operation, which is highly efficient and aligns with the principles of green chemistry.

Pyrimidine (B1678525) Derivative Formation

Pyrimidine rings are a common feature in a vast number of biologically active compounds and pharmaceuticals. Multi-component reactions are a particularly effective strategy for their synthesis. β-Dicarbonyl compounds are classic substrates in these reactions. For instance, the well-known Biginelli reaction condenses a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones.

Modern variations of this chemistry utilize MCRs to synthesize diverse libraries of pyrimidine derivatives, often for screening as potential therapeutic agents. These reactions can be designed to produce polysubstituted pyrimidines with significant molecular complexity in good yields from simple, readily available starting materials.

Reaction TypeComponentsProduct Scaffold
Biginelli Reactionβ-Keto Ester, Aldehyde, Urea/ThioureaDihydropyrimidinone
General MCRβ-Dicarbonyl, Amine Source, Carbon SourceSubstituted Pyrimidine

Coupling with Organodiazo Compounds for Carbocyclic and Heterocyclic Scaffolds

The reaction of β-keto esters with organodiazo compounds, such as ethyl diazoacetate, opens a rich field of transformations for synthesizing a variety of carbocyclic and heterocyclic structures. These reactions are typically catalyzed by transition metals like rhodium(II), copper(II), or palladium(II). organic-chemistry.orgnih.govrsc.org

One prominent outcome of this coupling is the synthesis of substituted furans. organic-chemistry.orgresearchgate.net For instance, a copper(II)-catalyzed cyclization between a β-keto ester and an α-diazo-β-ketoester can yield highly functionalized furan (B31954) derivatives. organic-chemistry.org Similarly, rhodium(II)-catalyzed reactions of β-keto esters with diazo compounds can lead to tandem cyclization/C-H functionalization pathways to produce complex heterocyclic systems. The choice of catalyst and reaction conditions can direct the reaction toward different products, highlighting the versatility of this approach. Lewis acid-catalyzed processes have also been developed, offering complementary reactivity to transition-metal-catalyzed methods for producing heterocyclic scaffolds like isoxazolidines from vinyldiazo esters. nih.gov

Applications of Methyl 5,5 Dimethoxy 3 Oxopentanoate As a Versatile Building Block in Complex Molecular Synthesis

Contributions to Natural Product and Pharmaceutical Synthesis

The unique arrangement of functional groups in methyl 5,5-dimethoxy-3-oxopentanoate makes it a strategic starting material for building intricate molecular architectures found in medicinally important compounds.

Precursor in Statin Side Chain Elaboration (e.g., Rosuvastatin)

This compound, and more commonly its ethyl ester analogue, is a key precursor for the synthesis of the chiral side chain of rosuvastatin (B1679574), a widely prescribed statin drug for lowering cholesterol. The synthesis of rosuvastatin requires precise control of stereochemistry, particularly at the 3- and 5-hydroxyl groups of the heptenoate side chain.

The synthetic utility of the pentanoate building block lies in the asymmetric reduction of its ketone at the C-3 position. This reduction establishes the first critical stereocenter. For example, the asymmetric hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate is employed to produce ethyl (3R)-3-hydroxy-5,5-dimethoxypentanoate. This stereoselective reduction is a pivotal step, as the resulting (3R)-hydroxyl group is a core feature of all statin drugs. The 5,5-dimethoxyacetal group masks an aldehyde, which is later revealed and elaborated through reactions like the Wittig olefination to complete the construction of the full statin side chain attached to the pyrimidine (B1678525) core.

Role in the Construction of Alkaloid Frameworks (e.g., Strychnos Alkaloids)

While β-keto esters are a fundamental class of building blocks in the total synthesis of complex alkaloids, the specific use of this compound in the synthesis of Strychnos alkaloids is not prominently documented in a review of recent synthetic progress. rsc.org The synthesis of the intricate, cage-like structure of alkaloids such as strychnine (B123637) often involves strategies like Dieckmann cyclization of diesters or other intramolecular condensations to form the constituent rings. acs.org For instance, various synthetic routes toward strychnine utilize β-keto esters to construct the piperidine (B6355638) ring or other carbocyclic portions of the molecule's core. acs.orgresearchgate.net Although a direct application of this compound is not specified, its inherent functionality as a β-keto ester provides the necessary reactivity for such cyclization strategies, making it a potential, though not widely cited, precursor for fragments used in these complex constructions. rsc.orgnih.govnih.govresearchgate.net

Involvement in Anthracycline Aglycon Synthesis (e.g., Aklavinone (B1666741) via Analogues)

In synthetic approaches to aklavinone, the aglycon (non-sugar portion) of the anthracycline antibiotic aclacinomycin A, structural analogues of this compound have proven useful. For example, a key step in one synthetic route involves the cyclocondensation of methyl 3-oxopentanoate (B1256331) with a methyl (arylmethyl)propiolate. This reaction forms a functionalized 4,6-dialkylpyrone-5-carboxylate (a coumalate), which serves as a precursor to the C and D rings of the aklavinone framework.

While this specific example uses methyl 3-oxopentanoate, the structural similarity to this compound is significant. The presence of the 5,5-dimethoxy acetal (B89532) in the title compound offers a latent aldehyde functionality. This could potentially be used in subsequent steps to introduce further complexity or build the A ring of the anthracycline skeleton, highlighting its potential utility in similar synthetic strategies.

Utility in Heterocyclic Compound Synthesis

The 1,3-dicarbonyl-like nature of the β-keto ester system, combined with the acetal at the 5-position, makes this compound a versatile substrate for constructing various heterocyclic rings.

Assembly of Substituted Pyrimidine Ring Systems

The most classic application of a β-keto ester in heterocycle synthesis is the construction of pyrimidine rings. This is typically achieved through condensation with a binucleophilic reagent containing an N-C-N fragment, such as guanidine (B92328) or urea (B33335). In a reaction analogous to the Biginelli condensation, the β-keto ester moiety of this compound can react with guanidine. The reaction proceeds via initial condensation, followed by cyclization and dehydration to form a highly substituted 2-aminopyrimidine (B69317) ring. The ester and the dimethoxyethyl functionalities of the original molecule become substituents on the newly formed pyrimidine core, providing valuable chemical handles for further modification.

Synthesis of Other Heterocyclic Structures

The 1,3-dicarbonyl motif present in this compound is a common precursor for a variety of five-membered heterocyclic rings through condensation reactions with dinucleophiles. beilstein-journals.org

Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of pyrazoles. beilstein-journals.org The reaction involves condensation at both carbonyl groups (the ketone and the ester, the latter after initial reaction) of the β-keto ester, followed by cyclization and dehydration to yield a pyrazole (B372694) ring substituted with a methyl group and a dimethoxyethyl side chain.

Isoxazoles: Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) provides a route to isoxazoles. core.ac.uk The hydroxylamine reacts with the 1,3-dicarbonyl system, leading to cyclization and the formation of the isoxazole (B147169) core. core.ac.ukedu.krd The resulting isoxazole would be functionalized with the side chains derived from the original ketoester, making this a straightforward method for producing highly substituted isoxazoles. nih.gov

Interactive Data Tables

Table 1: Synthetic Applications of this compound and Analogues

Target Molecule ClassSpecific ExampleRole of the Pentanoate Building BlockKey Reaction Type
StatinsRosuvastatinPrecursor to the chiral dihydroxy side chainAsymmetric Ketone Reduction
AnthracyclinesAklavinonePrecursor to a key coumalate intermediate (using an analogue)Cyclocondensation
PyrimidinesSubstituted 2-AminopyrimidinesProvides the C4, C5, and C6 atoms of the pyrimidine ringCondensation/Cyclization
PyrazolesSubstituted PyrazolesForms the C3, C4, and C5 atoms of the pyrazole ringCondensation with Hydrazine
IsoxazolesSubstituted IsoxazolesForms the C3, C4, and C5 atoms of the isoxazole ringCondensation with Hydroxylamine

Advanced Organic Synthesis Methodologies Utilizing this compound

This compound serves as a highly versatile and strategic building block in the assembly of complex molecular architectures. Its unique combination of a β-keto ester moiety and a protected aldehyde in the form of a dimethyl acetal allows for a wide range of chemical transformations. These functionalities can be manipulated selectively or engaged in sequential reactions to construct intricate carbocyclic and heterocyclic frameworks. The following sections detail advanced organic synthesis methodologies that leverage the specific structural features of this compound.

Stereochemical Control and Diastereoselective Protocols

The presence of multiple reactive sites in this compound, particularly the enolizable β-keto ester system, makes stereochemical control a critical aspect of its application in complex molecule synthesis. Diastereoselective reactions involving this building block are pivotal for establishing the desired relative stereochemistry in the target molecules.

One of the key areas where stereocontrol is crucial is in reactions involving the α-carbon of the β-keto ester. Alkylation, aldol (B89426), and Michael addition reactions at this position can generate new stereocenters. The stereochemical outcome of these reactions can often be directed by the careful selection of reaction conditions, including the use of chiral auxiliaries, catalysts, or Lewis acids to promote facial selectivity. nih.gov

For instance, the diastereoselective reduction of the ketone at the C-3 position is a common transformation. The use of chelating Lewis acids in conjunction with hydride reducing agents can lead to high levels of diastereoselectivity. researchgate.netresearchgate.net The Lewis acid coordinates to both the ketone and ester carbonyls, creating a rigid cyclic intermediate that directs the hydride attack from the less sterically hindered face. The choice of the Lewis acid and the reducing agent can influence the formation of either the syn- or anti-diol upon subsequent reactions. researchgate.net

While specific diastereoselective protocols for this compound are not extensively documented in readily available literature, the principles of stereocontrol in analogous β-keto ester systems are well-established. The dimethoxy acetal at the 5-position, being relatively sterically undemanding, is not expected to exert a strong directing effect on reactions at the α- or β-positions. However, its presence is crucial for preventing unwanted side reactions of a free aldehyde, thus enabling clean and selective transformations at other sites of the molecule.

The following table illustrates the potential for diastereoselective reductions of α-substituted β-keto esters, a reaction type that is analogous to transformations that could be performed on derivatives of this compound.

Reactant (α-Substituted β-Keto Ester) Reducing Agent Lewis Acid Solvent Diastereomeric Ratio (syn:anti)
Ethyl 2-methyl-3-oxobutanoateBH₃·pyTiCl₄CH₂Cl₂>95:5
Ethyl 2-methyl-3-oxobutanoateLiEt₃BHCeCl₃THF<5:95
Ethyl 2-benzyl-3-oxobutanoateNaBH₄ZnCl₂Et₂O85:15

This table presents data for analogous α-substituted β-keto esters to illustrate the principle of diastereoselective reduction. Specific data for derivatives of this compound may vary.

Integration into Tandem and Domino Reactions

The bifunctional nature of this compound makes it an ideal candidate for integration into tandem and domino reaction sequences. These one-pot processes, where multiple bond-forming events occur consecutively, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity.

The β-keto ester functionality can act as a nucleophile in its enolate form or as an electrophile at the ketone carbonyl. The dimethyl acetal, on the other hand, can be deprotected under acidic conditions to reveal a reactive aldehyde. This latent aldehyde functionality is key to its utility in domino reactions, as it can participate in subsequent intramolecular cyclizations or condensation reactions.

A hypothetical but plausible domino sequence could involve an initial Michael addition of the enolate of this compound to an α,β-unsaturated ketone. This would be followed by an in-situ deprotection of the acetal to unmask the aldehyde. An intramolecular aldol condensation could then occur between the newly formed enolate and the aldehyde, leading to the formation of a functionalized cyclopentane (B165970) or cyclohexane (B81311) ring system. nih.govoregonstate.edu Such strategies are highly valuable in the synthesis of natural products and other complex organic molecules. oregonstate.edu

Another potential application is in the synthesis of heterocyclic compounds. chim.itbeilstein-journals.org For example, a condensation reaction between the β-keto ester and a binucleophile, such as a hydrazine or a hydroxylamine, could be followed by an acid-catalyzed deprotection of the acetal and subsequent intramolecular cyclization to form complex heterocyclic scaffolds. nih.gov

The following table outlines a conceptual domino reaction sequence utilizing this compound for the synthesis of a functionalized cyclopentane derivative.

Step Reaction Type Reactants Key Intermediate Product
1Michael AdditionThis compound, Methyl vinyl ketoneAdduct with both keto ester and acetal functionalities-
2DeprotectionAcid catalyst (e.g., PTSA)Intermediate with a free aldehyde-
3Intramolecular Aldol CondensationBase catalyst (e.g., LDA)Enolate attacks the aldehydeFunctionalized cyclopentene

This table represents a conceptual domino reaction sequence and is for illustrative purposes.

Spectroscopic and Mechanistic Characterization in Research

Advanced Spectroscopic Analysis for Structural Elucidation

The unambiguous determination of the structure of Methyl 5,5-dimethoxy-3-oxopentanoate would rely on a combination of modern spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the different proton environments in the molecule. The methoxy (B1213986) protons of the ester and acetal (B89532) groups would likely appear as singlets, while the methylene (B1212753) protons adjacent to the carbonyl groups and the acetal would exhibit characteristic splitting patterns (e.g., triplets or more complex multiplets) depending on their coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. Key signals would include those for the two carbonyl carbons (ketone and ester), the acetal carbon, the methoxy carbons, and the methylene carbons. st-andrews.ac.uk The chemical shifts of these signals provide crucial information about the electronic environment of each carbon atom.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish connectivity, a suite of 2D NMR experiments would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. mdpi.com It would be critical for identifying the connectivity between quaternary carbons (like the carbonyls) and nearby protons, thus piecing together the molecular skeleton.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. It would be useful for identifying all protons belonging to the pentanoate backbone.

1D NOE (Nuclear Overhauser Effect): This experiment can reveal through-space proximity of protons, which can help to confirm stereochemical details and conformation, although for an acyclic molecule like this, its utility might be more limited compared to rigid cyclic systems.

A summary of expected NMR data, based on typical chemical shifts for similar functional groups, is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
C1-OCH₃Singlet, ~3.7~52Protons to C1
C2-H₂Triplet, ~2.8~45Protons to C1, C3, C4
C3=O-~200-
C4-H₂Triplet, ~3.5~50Protons to C3, C5
C5-HTriplet, ~4.5~102Proton to C4, C5-OCH₃
C5-(OCH₃)₂Singlet, ~3.3~55Protons to C5

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₈H₁₄O₅). This is a definitive method for confirming the molecular identity.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is invaluable for assessing the purity of a sample. The liquid chromatography component separates the compound from any impurities, and the mass spectrometer provides molecular weight information for each separated component. scielo.brmdpi.com

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ester)1735-1750
C=O (Ketone)1705-1725
C-O (Ester/Acetal)1000-1300
C-H (sp³)2850-3000

The presence of two distinct carbonyl peaks would be a key feature, confirming the β-keto ester structure. pressbooks.pub The strong absorptions in the C-O stretching region would be indicative of the ester and acetal functionalities. researchgate.netrsc.org

Mechanistic Investigations of Reactions Involving the Chemical Compound

Understanding the reaction mechanisms of this compound is key to predicting its behavior in synthesis and potential degradation pathways.

Research into the reactions of this compound would likely focus on the reactivity of its key functional groups: the β-keto ester and the acetal.

Reactions at the β-Keto Ester Moiety: The methylene group at the C4 position is acidic and can be deprotonated by a base to form an enolate. This enolate is a key reactive intermediate that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. Mechanistic studies would aim to understand the regioselectivity and stereoselectivity of these reactions. The Claisen condensation is a fundamental reaction for the formation of β-keto esters, and understanding the reverse reaction (deacylation) would also be of interest. libretexts.orglibretexts.org

Reactions of the Acetal Group: The dimethoxy acetal at the C5 position is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. Mechanistic studies would involve identifying the intermediates in this hydrolysis, which would likely proceed through a protonated ether, followed by the loss of methanol (B129727) to form an oxocarbenium ion, which is then attacked by water. The kinetics of this hydrolysis could be studied under various pH conditions to elucidate the reaction pathway.

Transient Intermediates: The study of reactions involving this compound would involve attempts to detect and characterize transient intermediates. For example, in base-catalyzed reactions, the enolate intermediate could be characterized spectroscopically at low temperatures. In acid-catalyzed acetal hydrolysis, the formation of the oxocarbenium ion could be inferred from kinetic studies and trapping experiments. orgsyn.org The general mechanism for reactions involving ketones and orthoformates, which are related to acetals, often involves several reactive intermediates. nih.govresearchgate.net

Catalytic Performance and Selectivity Studies in Asymmetric Transformations

Following a comprehensive review of scientific literature, no specific research studies detailing the catalytic performance or selectivity of this compound in asymmetric transformations were identified. This compound is commonly utilized as a building block or intermediate in organic synthesis. However, dedicated studies focusing on its role or performance as a catalyst or as a key substrate in catalytic asymmetric transformations, which would include detailed data on enantiomeric excess, diastereoselectivity, or catalyst turnover, are not available in published research. Therefore, data tables and detailed findings on its catalytic performance and selectivity cannot be provided.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for the Chemical Compound

While classical approaches such as the Claisen condensation provide a fundamental route to β-keto esters, future research will likely focus on more sophisticated and efficient methodologies for the synthesis of Methyl 5,5-dimethoxy-3-oxopentanoate. A key area of development will be the exploration of asymmetric synthesis to access enantiomerically pure forms of this compound, which is of paramount importance for applications in medicinal chemistry and the synthesis of chiral natural products.

Potential avenues for novel synthetic methodologies include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The development of methods that utilize transition metal catalysts, such as palladium or copper, could enable the direct coupling of precursor molecules, offering a more convergent and modular approach to the synthesis of this compound and its derivatives.

Organocatalytic Approaches: The use of small organic molecules as catalysts for the asymmetric synthesis of β-keto esters has gained significant traction. Future research could focus on developing organocatalytic methods for the enantioselective construction of the carbon skeleton of this compound.

C-H Activation Strategies: Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. The development of methods for the C-H activation of simpler starting materials could provide a highly atom-economical and efficient route to this compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Novel Synthetic Methodologies

MethodologyPotential AdvantagesPotential Challenges
Asymmetric OrganocatalysisMetal-free, mild reaction conditions, high enantioselectivity.Catalyst loading and turnover, substrate scope.
Transition Metal CatalysisHigh efficiency, functional group tolerance, modularity.Catalyst cost and toxicity, ligand design.
C-H ActivationHigh atom economy, use of simple starting materials.Regioselectivity, catalyst development.

Exploration of New Reaction Pathways and Mechanistic Insights

The bifunctional nature of this compound, with its nucleophilic α-carbon and the latent electrophilic center at the acetal (B89532), opens up a wide array of possibilities for new reaction pathways. Future research will likely delve into uncovering and understanding the mechanisms of these transformations.

Key areas for exploration include:

Domino and Tandem Reactions: The strategic placement of the β-keto ester and acetal functionalities allows for the design of cascade reactions. For instance, an initial reaction at the β-keto ester moiety could be followed by an intramolecular cyclization involving the deprotected aldehyde, providing rapid access to complex heterocyclic scaffolds.

Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel transformations of this compound, such as radical-mediated alkylations or arylations at the α-position, under mild and environmentally friendly conditions.

Mechanistic Studies: Detailed mechanistic investigations, employing techniques such as kinetic studies, isotopic labeling, and computational modeling, will be crucial for understanding the intricacies of new reaction pathways. This knowledge will be instrumental in optimizing reaction conditions and expanding the synthetic utility of the compound.

Expanding the Chemical Compound's Role in Complex Molecule Design

This compound is a valuable precursor for the synthesis of more elaborate molecular architectures. Its ability to serve as a five-carbon building block with differentiated reactivity at both ends makes it particularly attractive for the synthesis of natural products and pharmaceutically active compounds.

Future applications in complex molecule design may include:

Synthesis of Heterocyclic Compounds: The acetal group can be readily hydrolyzed to reveal an aldehyde, which can participate in a variety of cyclization reactions. This makes this compound an ideal starting material for the synthesis of a diverse range of heterocycles, such as pyridines, pyrimidines, and pyrazoles, which are prevalent in medicinal chemistry.

Access to 1,5-Dicarbonyl Compounds: The structure of this compound is predisposed to the formation of 1,5-dicarbonyl compounds upon deprotection and subsequent reaction. These motifs are key intermediates in many important organic transformations, including the Robinson annulation for the construction of six-membered rings.

Fragment-Based Drug Discovery: In the context of drug discovery, smaller, functionalized molecules like this compound can serve as valuable fragments for the assembly of more potent and selective drug candidates.

Integration with Cutting-Edge Synthetic Technologies (e.g., Flow Chemistry, Biocatalysis)

The adoption of modern synthetic technologies can significantly enhance the efficiency, safety, and sustainability of chemical processes involving this compound.

Flow Chemistry: The synthesis and subsequent transformations of this compound could be advantageously performed using continuous flow reactors. Flow chemistry offers several benefits, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. This technology would be particularly beneficial for optimizing multi-step sequences and for the scale-up of synthetic processes.

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. Future research could explore the use of biocatalysts for the synthesis and modification of this compound. For example, lipases could be employed for the enantioselective hydrolysis of the ester group, or oxidoreductases could be used for the stereoselective reduction of the ketone. The mild reaction conditions and high selectivity of biocatalysis make it an attractive technology for the synthesis of chiral derivatives of this compound.

The potential applications of these cutting-edge technologies are summarized in Table 2.

Table 2: Integration with Modern Synthetic Technologies

TechnologyPotential Applications for this compoundExpected Benefits
Flow ChemistryAutomated multi-step synthesis, optimization of reaction conditions, safe handling of reactive intermediates.Increased efficiency, improved safety, enhanced scalability.
BiocatalysisEnantioselective synthesis and transformations, green and sustainable processes.High selectivity, mild reaction conditions, reduced environmental impact.

Q & A

Q. What synthetic routes are available for preparing methyl 5,5-dimethoxy-3-oxopentanoate, and how are they optimized for yield and purity?

this compound is typically synthesized via condensation reactions of β-ketoesters or through functionalization of pre-existing esters. For example, describes its use as a prochiral β-ketoester in a stereocontrolled synthesis of trans-3-hydroxy-D-proline, achieved via sequential protection/deprotection and reduction steps (33% overall yield). Key optimizations include controlling reaction temperature, solvent choice (e.g., methanol for hydrogenation), and stoichiometric ratios of reagents to minimize side reactions. Analytical methods like NMR and HPLC are critical for verifying purity .

Q. How is this compound characterized structurally and functionally in academic research?

Structural characterization employs techniques such as:

  • NMR spectroscopy (1H, 13C) to confirm methoxy, ketone, and ester functionalities.
  • X-ray crystallography for absolute configuration determination (e.g., highlights structural validation of analogous esters via CCDC data).
  • Mass spectrometry to confirm molecular weight (e.g., molecular ion peaks at m/z 130–200 range, as seen in for related compounds).
    Functional analysis includes monitoring reactivity in hydrogenation () or propargylation reactions () to assess steric and electronic effects of the dimethoxy groups .

Q. What are the primary applications of this compound in drug synthesis?

This compound serves as a chiral synthon in pharmaceutical intermediates. demonstrates its role in synthesizing trans-3-hydroxy-D-proline, a key component of collagenase inhibitors. highlights analogous ethyl esters as precursors for statin side chains (e.g., rosuvastatin), suggesting similar utility for the methyl variant in asymmetric hydrogenation reactions .

Advanced Research Questions

Q. How do catalyst systems influence enantioselective transformations of this compound?

Homogeneous catalysts like Ru[(R)-BINAP]Cl2 ( ) achieve high enantioselectivity (>98% ee) in hydrogenation by stabilizing transition states via π-orbital interactions. Rhodium complexes with phosphane ligands, however, may underperform due to weaker substrate-catalyst coordination. Advanced studies should compare turnover numbers (TONs) and pressure effects (e.g., 50 bar H2 in ) to optimize stereochemical outcomes .

Q. What strategies resolve contradictions in reaction yields or selectivity across different studies?

Discrepancies often arise from variations in solvent polarity, substrate/catalyst ratios, or competing reaction pathways. For example, reports a 3% yield for a thiophene derivative due to side reactions during cyclization, emphasizing the need for stepwise optimization. Methodological solutions include:

  • Design of Experiments (DoE) to map parameter interactions.
  • In-situ monitoring (e.g., FTIR) to identify kinetic bottlenecks.
  • Computational modeling (DFT) to predict steric hindrance from dimethoxy groups .

Q. How can the stability of this compound under acidic/basic conditions be evaluated for scalable synthesis?

Stability studies involve:

  • pH-dependent degradation assays (e.g., tracking ketone/ester hydrolysis via LC-MS).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition.
    and recommend handling hygroscopic intermediates under inert atmospheres and using stabilizers like triethylamine to suppress unwanted hydrolysis during storage .

Q. What analytical techniques differentiate diastereomers or regioisomers derived from this compound?

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) for enantiomer separation.
  • NOESY NMR to confirm spatial arrangements of methoxy and ketone groups.
  • Vibrational circular dichroism (VCD) for absolute configuration determination in complex mixtures .

Methodological Considerations

  • Catalyst Screening : Prioritize Ru and Ir complexes for hydrogenation; Rh may require bulky ligands to improve selectivity ().
  • Safety Protocols : Follow guidelines in for handling diazo compounds and phosphonates during derivatization.
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC 1901024 in ) with computational models to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.